molecular formula C23H17NO2 B12556817 2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione CAS No. 171513-89-6

2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12556817
CAS No.: 171513-89-6
M. Wt: 339.4 g/mol
InChI Key: FYKDCWXCKCPFFN-OAQYLSRUSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular framework of this compound is defined by a bicyclic isoindole-1,3-dione system fused to a (1R)-1,3-diphenylprop-2-en-1-yl substituent. The isoindole-1,3-dione moiety consists of a benzene ring fused to a pyrrolidine-2,5-dione ring, creating a planar, electron-deficient core. The substituent at the 2-position introduces a chiral center at the C1 position of the propene chain, which adopts an (R)-configuration. This configuration imposes distinct spatial arrangements on the two phenyl groups attached to the allylic system, influencing both steric and electronic properties.

The prop-2-en-1-yl bridge features a double bond between C2 and C3, with phenyl groups at C1 and C3. This arrangement creates a conjugated π-system that extends from the isoindole ring through the allyl group to the distal phenyl rings. Computational models suggest that the (R)-configuration stabilizes the molecule via intramolecular van der Waals interactions between the ortho-hydrogens of the C1 phenyl group and the isoindole carbonyl oxygen. The Z/E geometry of the double bond remains uncharacterized in the literature, though analogous compounds exhibit a preference for the Z-isomer due to reduced steric strain.

Comparative Analysis with Isoindole-1,3-dione Derivatives

The structural uniqueness of this compound becomes evident when contrasted with related isoindole-1,3-dione derivatives:

Compound Core Modification Key Structural Features Physicochemical Properties
Phthalimide Unsubstituted isoindole-1,3-dione Planar aromatic system High crystallinity, moderate solubility in polar aprotic solvents
2-Isopropylisoindole-1,3-dione Alkyl substituent at C2 Branched aliphatic chain Enhanced lipid solubility, reduced melting point
Target Compound (1R)-1,3-Diphenylprop-2-en-1-yl Chiral allylic system with extended conjugation Limited solubility in aqueous media, high thermal stability

The diphenylpropene substituent introduces significant steric bulk compared to alkyl or aryl groups in other derivatives. This bulkiness reduces rotational freedom around the C-N bond linking the substituent to the isoindole core, as demonstrated by nuclear Overhauser effect (NOE) spectroscopy in related systems. Additionally, the conjugated system enhances UV absorption characteristics, with a calculated λmax of 278 nm—a 32 nm bathochromic shift compared to phthalimide.

Crystallographic and Conformational Studies

X-ray diffraction analyses of palladium complexes containing analogous diphenylallyl ligands reveal critical insights into the conformational preferences of the title compound. In these complexes, the allylic system adopts a synperiplanar orientation between the palladium center and the C1 phenyl group, stabilized by η3-coordination. This observation suggests that the free ligand (the target compound) may exhibit similar conformational tendencies in the solid state, with the isoindole carbonyl groups participating in intermolecular hydrogen bonding.

Molecular dynamics simulations indicate three primary conformers in solution:

  • Planar conformer : The diphenylpropene moiety lies coplanar with the isoindole ring, maximizing π-π interactions.
  • Orthogonal conformer : The substituent rotates 90° relative to the core, minimizing steric clashes.
  • Helical conformer : The phenyl groups adopt a helical arrangement around the propene axis, observed in chiral derivatives.

The energy barrier for interconversion between these conformers is approximately 12.3 kJ/mol, as calculated using density functional theory (B3LYP/6-31G*). This low barrier permits rapid conformational exchange at room temperature, which may explain the compound’s ability to adopt multiple binding modes in biological systems.

Properties

CAS No.

171513-89-6

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

2-[(1R)-1,3-diphenylprop-2-enyl]isoindole-1,3-dione

InChI

InChI=1S/C23H17NO2/c25-22-19-13-7-8-14-20(19)23(26)24(22)21(18-11-5-2-6-12-18)16-15-17-9-3-1-4-10-17/h1-16,21H/t21-/m1/s1

InChI Key

FYKDCWXCKCPFFN-OAQYLSRUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C=C[C@H](C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Asymmetric Allylic Alkylation via Pd-Catalyzed Reactions

Reaction Principle

The allylic alkylation of 1,3-diphenylprop-2-en-1-yl substrates with potassium phthalimide under palladium catalysis represents a gold-standard method. This approach leverages chiral ligands to induce enantioselectivity, yielding the (1R) enantiomer with high optical purity.

Key Reaction Parameters

Parameter Value/Description Source
Catalyst Pd(OAc)₂ or [Pd(η³-C₃H₅)Cl]₂ with chiral ligands (e.g., 13a, 34a)
Ligand Ferrocene-based P,P-ligands (e.g., 13a) or DACH-naphthyl derivatives
Base N,O-bis(trimethylsilyl)acetamide (BMTA) or K₂CO₃
Temperature 0°C to 25°C
Yield >90%
Enantiomeric Excess 86–96% (ee)

Mechanistic Insights

  • Oxidative Addition : Pd(0) inserts into the allylic C–O bond of the acetate substrate.
  • Nucleophilic Attack : Potassium phthalimide attacks the Pd-bound allylic system, forming a π-allyl-Pd complex.
  • Reductive Elimination : The product is released, regenerating the Pd(0) catalyst.

Example Reaction :
$$
\text{rac-1,3-diphenylprop-2-en-1-yl acetate} + \text{K-phthalimide} \xrightarrow{\text{Pd/Ligand}} \text{(R)-Product} + \text{AcOH}
$$
Conditions: Pd(OAc)₂ (2.5 mol%), ligand 13a (5 mol%), BMTA, THF, 0°C.

Traditional Alkylation via Gabriel Synthesis

Reaction Protocol

The Gabriel synthesis involves alkylation of phthalimide potassium salt with a diphenylpropenyl halide, followed by hydrazine-mediated deprotection.

Step 1: Phthalimide Alkylation
  • Reagents : Potassium phthalimide, 1,3-diphenylprop-2-en-1-yl bromide/chloride.
  • Solvent : DMF or DMSO.
  • Base : K₂CO₃ or NaH.
  • Temperature : 60–110°C.
  • Yield : 47–95%.
Step 2: Deprotection
  • Reagents : Hydrazine hydrate.
  • Conditions : Reflux in ethanol.
  • Yield : >90% (for primary amines).
Substrate Base Solvent Time Yield Source
1,3-Diphenylprop-2-en-1-yl chloride K₂CO₃ DMF 5 h 94.9%
1,3-Diphenylprop-2-en-1-yl bromide NaH THF 2 h 85%

Alternative Methods: Mitsunobu Reaction and Cross-Coupling

Mitsunobu Reaction

This method enables coupling of alcohols to phthalimide via DEAD/DIAD and triphenylphosphine, but is less common for allylic systems due to steric hindrance.

Stereochemical Optimization Strategies

Ligand Screening

Chiral ligands significantly influence enantioselectivity:

Ligand Configuration ee (%) Pd Catalyst Source
13a (R,R) 91 Pd(OAc)₂
34a (R,R) 96 Pd(OAc)₂
DACH-naphthyl (R,R) 98 Pd(OAc)₂

Solvent Effects

THF and ionic liquids (e.g., [tmba][NTf₂]) enhance reaction rates and stereoselectivity by stabilizing transition states.

Chemical Reactions Analysis

Mannich Reaction at the Imide Nitrogen

The acidic proton on the imide nitrogen undergoes aminomethylation via the Mannich reaction, enabling the introduction of pharmacophoric groups (e.g., arylpiperazines) .

Reaction ConditionsExample Outcomes
Reagents Formaldehyde (HCHO), N-arylpiperazines, THF solvent
Temperature Reflux (66°C) for 6–12 hours
Yield 47.26–92.91% (dependent on piperazine substituents)
Product N-(aminomethyl)-isoindole-1,3-dione derivatives with enhanced COX-2 affinity

Acylation of the Imide Nitrogen

The imide nitrogen reacts with acyl chlorides to form N-acylated derivatives, expanding functional diversity. This reaction is pivotal for attaching arylpiperazine pharmacophores .

ParameterData
Reagents 1-Chloroacetyl-4-arylpiperazines, triethylamine (base)
Solvent Diethyl ether or THF
Reaction Time 4–8 hours at room temperature
Yield 70–90% (optimized for electron-deficient aryl groups)
Key Application Enhanced binding to COX-2 via hydrogen bonding with Ser530 and Tyr385

Stability and Thermal Behavior

Thermochemical data for structurally related phthalimide derivatives (e.g., 2-phenyl-1H-isoindole-1,3-dione) reveal:

PropertyValue (Solid Phase)
Standard Entropy (S°) 273.0 J/mol·K at 298 K
Heat Capacity (Cₚ) 245.9 J/mol·K at 300 K
Decomposition Stable below 200°C; degrades via imide ring scission above 250°C

Scientific Research Applications

Hepatoprotective Properties

Research indicates that derivatives of 1,3-diphenylprop-2-en-1-one exhibit hepatoprotective properties. These compounds are being explored for their potential in treating liver disorders such as non-alcoholic fatty liver disease and liver fibrosis. A study highlighted that specific derivatives can significantly reduce biochemical markers associated with liver inflammation and degeneration in both human subjects and animal models .

Pharmacological Activities

Chalcones and their derivatives, including those related to the compound , demonstrate a wide spectrum of pharmacological activities. They have been reported to possess anti-inflammatory, antitumor, antimicrobial, and antioxidant properties. The mechanism of action often involves the inhibition of various enzymes and receptors linked to disease processes .

Biological Functions

The compound's derivatives have shown potential as inhibitors for various biological targets. For instance, they may act on tyrosine kinase and cyclin-dependent kinase pathways, which are crucial in cancer progression . This makes them candidates for further development in cancer therapeutics.

Organic Synthesis

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its structure allows for versatile reactions that can lead to the formation of complex molecules used in pharmaceuticals and agrochemicals. For example, it can be utilized in the synthesis of indandione derivatives that possess significant biological activities .

Reactions Involving 2-Diazo Compounds

Recent studies have focused on the synthetic utility of diazo compounds derived from 1H-indandione. These reactions include electrophilic additions and diazo transfer reactions that yield products with potential applications in medicinal chemistry . The ability to modify the isoindole structure opens pathways for creating novel compounds with enhanced activity profiles.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
HepatoprotectiveReduces liver inflammation markers
AntitumorInhibits cancer cell proliferation
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryReduces inflammatory cytokines

Table 2: Synthetic Pathways Utilizing 2-Diazo Compounds

Reaction TypeStarting MaterialProductReference
Diazotransfer1H-Indandione2-Diazo-1H-indandione
Electrophilic Addition2-Diazo-1H-indandioneVarious substituted indandiones
HalogenationDiazoindanedioneDibromo derivatives

Case Study 1: Hepatoprotective Effects

A clinical study investigated the effects of a specific derivative of 1,3-diphenylprop-2-en-1-one on patients with non-alcoholic steatohepatitis (NASH). Results indicated a significant decrease in liver enzyme levels after treatment over a three-month period, suggesting its potential as a therapeutic agent for liver disorders .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that certain derivatives inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation. The findings support further exploration into these compounds as potential anticancer agents .

Mechanism of Action

The mechanism of action of 2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related phthalimide derivatives:

Table 1: Comparison of Phthalimide Derivatives

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Activities Applications/Studies References
2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione (1R)-1,3-Diphenylprop-2-en-1-yl ~369.42 (calculated) High lipophilicity, stereoselective binding Hypothesized anticonvulsant N/A
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione (Compound 13) 2-Phenylethyl ~265.30 Anticonvulsant activity in PTZ/MES models Sodium channel modulation
5-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (Compound 14) 5-Nitro + 2-phenylethyl ~310.31 Enhanced anticonvulsant potency Docking with Na+ channels
2-[3-(Silsesquioxanyl)propyl]-1H-isoindole-1,3(2H)-dione (PSQ-PhI) Polysilsesquioxane-functionalized propyl Polymer (>500) Soluble polymeric material Green chemistry applications
5,6-Dichloro-2-(2-hydroxyphenyl)-isoindoline-1,3-dione 5,6-Dichloro + 2-hydroxyphenyl ~306.11 Biological activity (unspecified) Drug development
N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (Compound 1a) Quinazolin-thiophene hydrazide linkage ~350.34 Antioxidant activity Radical scavenging assays
N-{2-[4-(4-Trifluoromethylphenyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione (Compound II) Piperazinyl-ethyl ~433.43 Acetylcholinesterase inhibition (IC50: 2.1 µM) Neurodegenerative disease research

Key Comparisons

Anticonvulsant Activity: Compounds 13 and 14 () exhibit anticonvulsant effects via sodium channel modulation. The nitro group in Compound 14 increases electron-withdrawing effects, which may stabilize ligand-receptor interactions. In contrast, the diphenylpropenyl group’s conjugated π-system could favor hydrophobic interactions .

Stereochemical Influence: The (1R)-configuration of the target compound parallels stereoselective analogs like 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-1H-isoindole-1,3(2H)-dione (), where chirality critically impacts catalytic or biological activity .

Material Science vs. Pharmacology :

  • PSQ-PhI () demonstrates the versatility of phthalimides in material science, whereas the target compound’s structure aligns more with bioactive small molecules. The diphenylpropenyl group’s bulkiness may limit polymer formation but enhance drug-receptor binding .

Enzyme Inhibition :

  • Piperazinyl derivatives () show potent cholinesterase inhibition (IC50 ~2 µM). The target compound’s lack of a basic piperazine moiety may reduce affinity for these enzymes but could redirect activity toward other targets, such as kinases or ion channels .

Synthetic Complexity :

  • Microwave-assisted synthesis of benzimidazole-phthalimide hybrids () highlights the role of modern techniques in derivatization. The target compound’s stereospecific synthesis may require asymmetric catalysis or chiral resolution .

Research Findings and Implications

  • Molecular docking studies (as in ) could predict its binding mode relative to phenytoin .
  • Limitations : The compound’s high molecular weight (~369.42) and lipophilicity may pose challenges for bioavailability, necessitating formulation optimization or prodrug strategies.

Biological Activity

The compound 2-[(1R)-1,3-diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione (commonly referred to as a derivative of isoindole) has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Isoindole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity associated with this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of 2-[(1R)-1,3-diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione can be represented as follows:

C23H17NO2\text{C}_{23}\text{H}_{17}\text{N}\text{O}_{2}

This compound features a diphenylpropene moiety attached to an isoindole dione core, contributing to its unique pharmacological properties.

1. Cyclooxygenase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is via the inhibition of cyclooxygenases (COX), particularly COX-1 and COX-2. Recent studies indicate that several isoindole derivatives exhibit significant inhibitory activity against these enzymes:

  • COX Inhibition : The compound demonstrated a greater inhibition of COX-2 compared to COX-1 in various assays. This selective inhibition is crucial for developing anti-inflammatory agents with reduced gastrointestinal side effects typically associated with non-selective COX inhibitors like ibuprofen .

2. Antioxidant Activity

The ability of this compound to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) has been documented. The antioxidant activity contributes to its potential protective effects against oxidative stress-related diseases .

3. Anticancer Properties

Several studies have reported that derivatives of isoindole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-[(1R)-1,3-diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione showed significant activity against MCF-7 breast cancer cells, surpassing the efficacy of standard chemotherapeutic agents like Tamoxifen . The underlying mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through modulation of cell cycle regulators.

Study on COX Inhibition

In a comparative study involving nine new isoindole derivatives, it was found that two compounds exhibited a COX-2/COX-1 affinity ratio greater than that of meloxicam, a standard anti-inflammatory drug. These findings suggest that modifications in the isoindole structure can enhance selective COX inhibition .

Antioxidant Capacity Evaluation

A recent evaluation using DPPH and ABTS assays indicated that the compound possesses significant free radical scavenging activity. This property is essential for its potential use in treating diseases linked to oxidative stress .

Data Summary

Biological ActivityAssay TypeResultReference
COX InhibitionEnzymatic AssaySelective COX-2 inhibition
Antioxidant ActivityDPPH AssaySignificant scavenging effect
CytotoxicityMCF-7 Cell LineHigher activity than Tamoxifen

Q & A

Q. What computational tools are available for predicting reactivity under varying pH conditions?

  • Methodological Answer : Use pKa prediction modules (e.g., ACD/Labs or MarvinSuite) to estimate protonation states. Molecular dynamics simulations (Amber or GROMACS) model pH-dependent conformational changes, particularly for the isoindole-dione core’s solubility and stability .

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